4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one
Description
4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one (CAS: 1427417-35-3) is a morpholinone derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 286.12 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of LpxC inhibitors, which target Gram-negative bacterial infections . Its bromine substituent enhances electrophilic reactivity, while the methoxy group contributes to electron-donating effects, influencing both synthetic pathways and biological interactions.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO3/c1-15-10-3-2-8(6-9(10)12)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
DMOGJWZLOXXGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Morpholinone Formation: The brominated intermediate is then reacted with morpholine under appropriate conditions to form the morpholinone ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholinone ring can play crucial roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key morpholinone analogs and their distinguishing features:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one, and what yields are typically achieved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting brominated aromatic precursors with morpholinone derivatives under controlled conditions. For example, a two-step synthesis using trichlorotriazine and 4-(4-aminophenyl)morpholin-3-one in acetone with potassium carbonate as a base achieved an 88% yield after recrystallization . Optimized reactions at 0°C minimize side reactions, while eco-friendly methods (e.g., solvent-free or aqueous conditions) from patent literature may enhance reproducibility .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and morpholinone ring integrity .
- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns, particularly for bromine-containing compounds .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities, as demonstrated in structural studies of analogous bromo-methoxyphenyl derivatives .
Q. What are the primary pharmacological research applications of this morpholinone derivative?
- Methodological Answer : The compound serves as an intermediate in neuropharmacology, particularly for dopamine and serotonin pathway modulators . Its bromine and methoxy groups enhance binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibition studies or as a precursor in antipsychotic drug development .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in brominated aromatic coupling reactions?
- Methodological Answer : Low yields often stem from steric hindrance or electron-withdrawing effects of the bromo-methoxy group. Strategies include:
- Temperature Control : Maintaining reactions at 0–5°C reduces decomposition .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for time-sensitive steps .
Q. What approaches resolve discrepancies between NMR data and X-ray crystallographic structures?
- Methodological Answer : Conflicting data may arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Solutions include:
- DFT Calculations : Compare experimental NMR shifts with computed values to identify dominant conformers .
- Variable-Temperature NMR : Detects slow-exchange processes affecting peak splitting .
- SHELX Refinement : Advanced crystallographic software (e.g., SHELXL) refines thermal parameters and hydrogen bonding networks .
Q. How does the bromo-methoxy substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing bromine and methoxy groups activate the aryl ring for NAS at specific positions. For example:
- Meta vs. Para Reactivity : The methoxy group directs nucleophiles to the para position relative to the bromine, as seen in analogues like 4-(4-bromo-3-fluorobenzyl)morpholine .
- Steric Effects : Bulky substituents at the 3-position hinder NAS, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. What in silico methods predict the biological targets of this morpholinone derivative?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against neurotransmitter receptors (e.g., 5-HT₂A) .
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with the morpholinone oxygen) using tools like PharmaGist .
- QSAR Studies : Correlate substituent electronegativity (Br, OMe) with bioactivity data from cell-based assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across cell lines?
- Methodological Answer : Variability may arise from cell-specific metabolism or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀ values in multiple lines (e.g., HEK293 vs. SH-SY5Y) to assess selectivity .
- Metabolomic Profiling : Use LC-MS to identify degradation products or active metabolites .
- Kinetic Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity independently of cellular context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
